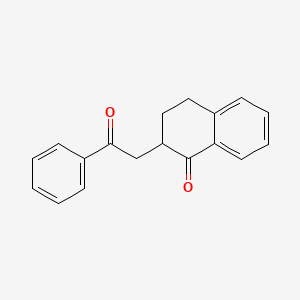

2-Phenacyl-1-tetralone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenacyl-1-tetralone is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Reduction Reactions

The ketone group in 2-phenacyl-1-tetralone is susceptible to reduction. Based on methods for 1-tetralone derivatives:

-

Birch Reduction : Using lithium in liquid ammonia, the ketone moiety could be reduced to a secondary alcohol (e.g., 2-phenacyl-1-tetralol) .

-

Catalytic Hydrogenation : Hydrogenation with palladium or Raney nickel may reduce both the ketone and α,β-unsaturated bonds (if present) .

Example Pathway :

This compoundLi/NH32-Phenacyl-1-tetralol[1]

Nucleophilic Additions

The α-methylene group adjacent to the ketone is highly reactive, enabling:

-

Grignard Reactions : Phenylmagnesium bromide could add to the ketone, forming tertiary alcohols that may dehydrate to aryl-substituted dihydronaphthalenes .

-

Condensation with Amines : Reaction with 5-aminotetrazole under microwave irradiation could yield heterocyclic systems .

Table 1: Select Nucleophilic Additions

| Reagent | Product Class | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylmagnesium bromide | 1-Phenyl-3,4-dihydronaphthalene | Ac₂O, sulfur elimination | ~45% | |

| 5-Aminotetrazole | Heterocyclic fused systems | Microwave irradiation | N/A |

Oxidation and Aromatization

The tetralone scaffold can undergo oxidative dehydrogenation to form naphthoquinones or naphthols:

-

DDQ Oxidation : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetic acid may aromatize the tetralone ring to a naphthol derivative .

-

Oximation and Rearrangement : Reaction with hydroxylamine followed by acetic anhydride could yield acetamide derivatives (e.g., N-(1-naphthyl)acetamide) .

Example Reaction :

This compoundDDQ/HOAc2-Phenacyl-1-naphthol[5]

Cycloadditions and Multicomponent Reactions

The phenacyl group’s electron-deficient alkene may participate in:

-

Diels-Alder Reactions : Cycloaddition with dienes to form bicyclic systems.

-

Pfitzinger Reaction : Condensation with isatin analogs to generate polycyclic quinoline derivatives .

Functionalization of the Phenacyl Group

The phenacyl moiety (Ar-CO-CH₂-) can undergo:

-

Photochemical Rearrangements : Norrish-type cleavages or cyclizations under UV light.

-

Nucleophilic Substitution : Replacement of the α-hydrogen with heteroatoms (e.g., azidation, thiolation) .

Biological Activity Considerations

While not directly studied for this compound, structurally similar α-tetralones exhibit:

-

Antibacterial Activity : Against Gram-positive bacteria (e.g., S. aureus MRSA) at MIC values of 31.25 μg/mL .

-

MAO-B Inhibition : Tetralone derivatives show nanomolar IC₅₀ values for monoamine oxidase inhibition .

Key Challenges and Research Gaps

-

Regioselectivity : Competing reactions at the ketone vs. phenacyl group require careful optimization .

-

Stability : Polymerization risks exist for α-methylene ketones at elevated temperatures .

-

Synthetic Routes : Direct synthesis of this compound from 1-tetralone precursors (e.g., Friedel-Crafts acylation) remains underexplored .

特性

CAS番号 |

54669-72-6 |

|---|---|

分子式 |

C18H16O2 |

分子量 |

264.3 g/mol |

IUPAC名 |

2-phenacyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C18H16O2/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18(15)20/h1-9,15H,10-12H2 |

InChIキー |

ITTLQABJFKKHGL-UHFFFAOYSA-N |

正規SMILES |

C1CC2=CC=CC=C2C(=O)C1CC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。